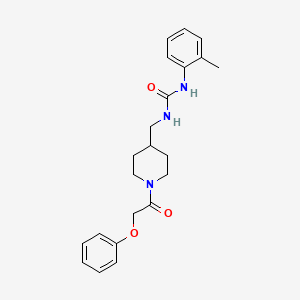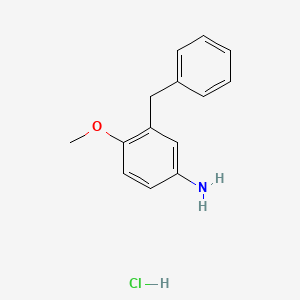
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acetylcholinesterase Inhibitors
Compounds like 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share structural similarities with the specified compound, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. The results demonstrated that such compounds could be potent acetylcholinesterase inhibitors, indicating potential applications in treating diseases such as Alzheimer's where acetylcholinesterase's role is significant (Vidaluc et al., 1995).
Neuropeptide Receptor Antagonists
Research into trisubstituted phenyl urea derivatives, including compounds structurally related to "1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea", has been conducted to explore their potential as neuropeptide Y5 receptor antagonists. This effort was part of a broader search for new therapeutic options for obesity and related metabolic disorders, demonstrating the relevance of such compounds in developing treatments targeting the central nervous system (Fotsch et al., 2001).
Soluble Epoxide Hydrolase Inhibitors
1,3-Disubstituted ureas with a piperidyl moiety, closely related to the compound , have been investigated as inhibitors of human and murine soluble epoxide hydrolase (sEH). This research has implications for developing new therapeutic agents for treating inflammatory pain, highlighting the potential of such compounds in pain management and inflammation control (Rose et al., 2010).
Corrosion Inhibition
Urea-derived Mannich bases, which are structurally akin to "this compound", have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic environments. This research indicates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jeeva et al., 2015).
特性
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-7-5-6-10-20(17)24-22(27)23-15-18-11-13-25(14-12-18)21(26)16-28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGODBIZCYYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3011227.png)
![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)


![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)


![1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea](/img/structure/B3011239.png)
![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)
